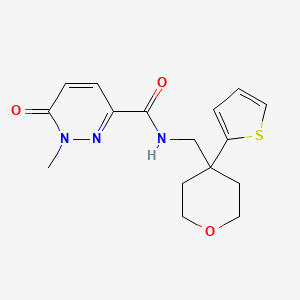![molecular formula C19H21Cl2N3O B2372880 3,6-ジクロロ-N-[2-(3,4-ジヒドロ-1H-イソキノリン-2-イル)-2-メチルプロピル]ピリジン-2-カルボキサミド CAS No. 1119220-39-1](/img/structure/B2372880.png)
3,6-ジクロロ-N-[2-(3,4-ジヒドロ-1H-イソキノリン-2-イル)-2-メチルプロピル]ピリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and an isoquinoline structure, which is a type of heterocyclic compound . The presence of chlorine atoms and the amide group (-CONH2) could suggest potential reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and isoquinoline), chlorine atoms, and an amide group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing chlorine atoms and the electron-donating amide group. The aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like solubility, melting point, and boiling point would be influenced by the presence of the polar amide group and the nonpolar aromatic rings .科学的研究の応用
抗菌特性
研究によると、この化合物の誘導体は抗菌活性を示すことが示されています。 例えば、この化合物を基にした化合物1aおよび1bは、良好な抗菌活性を示しています 。その作用機序を調査し、構造を最適化することにより、新規抗菌剤を開発できる可能性があります。
抗アンドロゲン活性
別の興味深い用途は、その抗アンドロゲン特性にあります。 この化合物は、アンドロゲン受容体(AR)を発現するアンドロゲン依存性およびアンドロゲン非依存性前立腺癌細胞株の増殖を効果的に抑制します 。さらなる研究では、抗癌剤としての可能性を検討することができます。
作用機序
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of certain types of cancer, but also plays a role in other diseases, such as androgen insensitivity syndrome.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effect of androgens on the body. This can be particularly useful in conditions where androgens are a contributing factor, such as certain types of cancer.
Biochemical Pathways
When this compound binds to the androgen receptor, it prevents the receptor from activating the transcription of target genes . This can lead to changes in the expression of genes regulated by androgens, which can have various downstream effects.
Result of Action
The compound has been shown to effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests that it could potentially be used in the treatment of prostate cancer.
将来の方向性
特性
IUPAC Name |
3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c1-19(2,24-10-9-13-5-3-4-6-14(13)11-24)12-22-18(25)17-15(20)7-8-16(21)23-17/h3-8H,9-12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTISMGYRHDABV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=N1)Cl)Cl)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
![1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2372800.png)
![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)
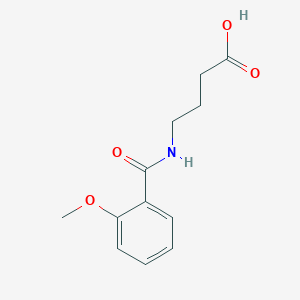
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)

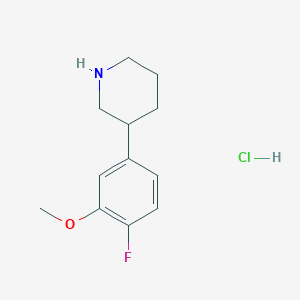
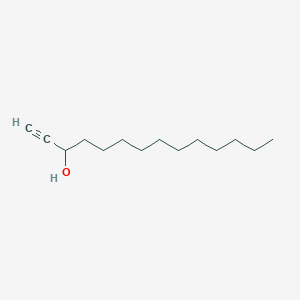
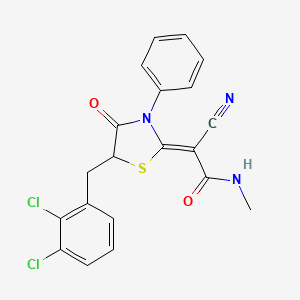
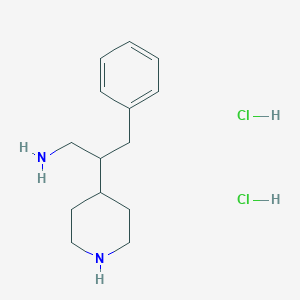
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)
![1,3-Dimethyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2372818.png)
